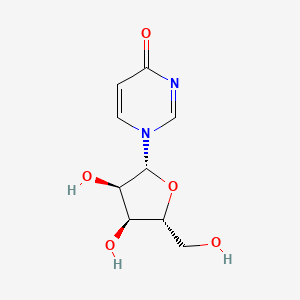
1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one is a pyrimidine nucleoside analog. This compound is characterized by the presence of a beta-D-ribofuranosyl moiety attached to a 1,4-dihydropyrimidine-4-one core. It is structurally similar to naturally occurring nucleosides and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one typically involves the glycosylation of a pyrimidine base with a ribofuranose derivative. The reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which then reacts with the nucleophilic pyrimidine base to form the desired nucleoside.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where specific glycosyltransferases catalyze the transfer of the ribofuranosyl moiety to the pyrimidine base. This method offers high specificity and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrimidine-4-one derivative.
Reduction: Reduction reactions can convert the dihydropyrimidine ring to a fully saturated pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ribofuranosyl moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Pyrimidine-4-one derivatives.
Reduction: Saturated pyrimidine nucleosides.
Substitution: Various substituted nucleoside derivatives depending on the nucleophile used.
Scientific Research Applications
1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications as an antiviral and anticancer agent due to its structural similarity to natural nucleosides.
Industry: The compound is used in the production of nucleoside-based pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The compound targets various enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases, and can inhibit their activity. This leads to the disruption of cellular processes that rely on nucleic acid synthesis, ultimately resulting in cell death.
Comparison with Similar Compounds
1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide: A pyridine nucleoside analog with similar structural features.
1-(beta-D-Ribofuranosyl)-1,2,4-triazole-3-carboxamide: Another nucleoside analog with antiviral properties.
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5’-monophosphate: A purine nucleoside analog involved in purine biosynthesis.
Uniqueness: 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one is unique due to its specific structural configuration, which allows it to mimic natural nucleosides closely. This structural similarity enables it to interact with nucleic acid enzymes and pathways effectively, making it a valuable tool in biochemical research and potential therapeutic applications.
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O5/c12-3-5-7(14)8(15)9(16-5)11-2-1-6(13)10-4-11/h1-2,4-5,7-9,12,14-15H,3H2/t5-,7-,8-,9-/m1/s1 |
InChI Key |
HBAOOJMHOIAVIG-ZOQUXTDFSA-N |
Isomeric SMILES |
C1=CN(C=NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C=NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















